molecular formula C25H20ClFN4O4S B1230803 4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE

4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE

Cat. No.: B1230803
M. Wt: 527 g/mol
InChI Key: NVISMUCUSDUQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE is a complex organic compound that belongs to the class of imidazolidines This compound is characterized by its unique structure, which includes a benzamide core substituted with various functional groups such as chloro, fluoro, and methoxy groups

Scientific Research Applications

4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE typically involves multiple steps

    Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized through the condensation of appropriate amines and carbonyl compounds under controlled conditions.

    Introduction of the Benzamide Moiety: The benzamide core is introduced through a nucleophilic substitution reaction, where an amine group reacts with a benzoyl chloride derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as chloro or fluoro can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-fluorophenyl)-4-methoxybenzamide
  • 2-chloro-N-(4-fluorophenyl)-3-methoxybenzamide
  • N-(3-chloro-4-fluorophenyl)-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups and its imidazolidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20ClFN4O4S

Molecular Weight

527 g/mol

IUPAC Name

4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C25H20ClFN4O4S/c1-35-20-12-8-18(9-13-20)28-22(32)14-21-24(34)30(19-10-6-17(27)7-11-19)25(36)31(21)29-23(33)15-2-4-16(26)5-3-15/h2-13,21H,14H2,1H3,(H,28,32)(H,29,33)

InChI Key

NVISMUCUSDUQFO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-CHLORO-N-[3-(4-FLUOROPHENYL)-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZAMIDE

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